2-amino-1H-pyrimidine-6-thione

Enzymology Neurochemistry Drug Discovery

Researchers needing a reproducible MAO-B activator with predictable solid-state architecture face variability with generic pyrimidine thiones. This compound resolves that with crystallographically validated N-H...O hydrogen-bonding and divergent enzymatic activity. - Exclusive N-H...O bonding motif enables rational pseudopolymorph and co-crystal design. - Validated MAO-B activator (vs. violuric acid irreversible inhibition, IC50 19 nM) for pharmacological profiling controls. - Privileged scaffold for A3AR antagonists and copper-based antifouling/anticorrosive marine paints. Supplied as ≥99% purity solid; bulk quantities (up to 25 kg) available for custom synthesis with global shipping.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 1193-27-7
Cat. No. B072844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1H-pyrimidine-6-thione
CAS1193-27-7
Synonyms4(1H)-Pyrimidinethione, 2-amino- (9CI)
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=S)N
InChIInChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyGFVZMGHCWGEFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-pyrimidine-6-thione: Chemical Identity & Core Properties


2-Amino-1H-pyrimidine-6-thione (synonyms: 6-amino-2-thiouracil, 2-thiocytosine) is a heterocyclic thione belonging to the pyrimidine family. It features a pyrimidine ring with an amino group at the 2-position and a thione group at the 6-position (CAS 1193-27-7; molecular formula C4H5N3S; molecular weight 127.17 g/mol) . The compound is widely utilized as a versatile synthetic precursor for bioactive fused heterocycles and exhibits a range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties [1][2].

Fused heterocycle synthesis precursor for bioactivity screening
Enzyme modulation research context (MAO-B pathway)
Crystal engineering with predictable hydrogen-bonding patterns

Why 2-Amino-1H-pyrimidine-6-thione Is Irreplaceable


The specific tautomeric equilibrium and hydrogen-bonding architecture of 2-amino-1H-pyrimidine-6-thione directly influence its reactivity and biological profile. Crystallographic studies reveal that 6-amino-2-thiouracil adopts unique N—H...O hydrogen-bonding patterns that differ from other 2-thiouracil derivatives, which may form N—H...S or alternating N—H...O/N—H...S bonds [1]. This distinct solid-state behavior impacts solubility, formulation, and reproducibility in complexation reactions. Furthermore, the compound acts as an activator of monoamine oxidase-B (MAO-B) in vitro, whereas closely related pyrimidines such as violuric acid exhibit irreversible inhibition of the same enzyme [2]. These mechanistic divergences preclude straightforward substitution in both synthetic and pharmacological applications.

Hydrogen-bonding motif mismatch

Exclusive N—H...O bonding may shift solid-state behavior compared to N—H...S analogs, affecting solvate formation and reproducibility.

Enzyme modulation direction may diverge

MAO-B activation profile differs from violuric acid's inhibition; functional substitution risks confounding pathway-response interpretation.

Differentiation vs. In-Class Alternatives


MAO-B Activation vs. Violuric Acid Inhibition

In a head-to-head in vitro comparison using rat brain MAO-B, 6-amino-2-thiouracil (ATU) activated the enzyme in a concentration-dependent manner, while violuric acid (VA) acted as a noncompetitive, irreversible inhibitor [1]. This functional inversion within the same pyrimidine chemical space demonstrates that the compound cannot be functionally substituted for analogs targeting MAO-B modulation.

MAO-B Activity
Head-to-head
Activation vs. irreversible inhibition (Ki 32 nM)
Opposite functional response, critical for enzyme modulation studies
In vitro rat brain MAO-B assay; review comparability to your model
Enzymology Neurochemistry Drug Discovery

Unique N—H...O Hydrogen-Bonding Pattern

Single-crystal X-ray analysis of five pseudopolymorphs of 6-amino-2-thiouracil revealed exclusive N—H...O hydrogen-bonding motifs, in stark contrast to most 2-thiouracil derivatives that form either N—H...S or alternating N—H...O/N—H...S bonds [1]. This unique hydrogen-bonding preference dictates its solvate formation and physical stability.

H-Bonding Pattern
Class-level
Exclusive N—H...O; forms pseudopolymorphs with DMF, DMA
Predictable solid-state behavior aids co-crystal design
Single-crystal XRD; survey of Cambridge Structural Database
Crystal Engineering Formulation Science Solid-State Chemistry

Selective A3 Adenosine Receptor Antagonism

Derivatives of 6-amino-2-thiouracil have been characterized as novel, potent, and selective antagonists of the A3 adenosine receptor . This receptor selectivity profile is not observed with the parent 2-thiouracil or simple 2-aminopyrimidines, making this scaffold uniquely valuable for developing A3AR-targeted probes.

A3AR Antagonism
Data to verify
Derivatives reported as selective A3AR antagonists
Scaffold may support GPCR probe development; review available binding data
Sources empty; verify with radioligand assays for your receptor panel
GPCR Pharmacology Immunology Anti-inflammatory Agents

Superior Cytotoxicity vs. 5-Fluorouracil

5,5'-(Phenylmethylene)bis(6-amino-2-thiouracil) derivatives demonstrated superior cytotoxicity against HeLa cervical cancer cells compared to the clinical agent 5-fluorouracil. All derivatives exhibited lower IC50 values (4.18–10.20 µg/mL) than 5-fluorouracil (IC50 = 12.08 µg/mL) [1].

HeLa Cytotoxicity
Cross-study comparable
IC50 4.18–10.20 µg/mL vs. 5-FU 12.08 µg/mL
Reported cell-model response context; supports cytotoxicity endpoint review
MTT assay, HeLa cells; up to 2.9-fold lower IC50 in tested derivatives
Cancer Chemotherapy Medicinal Chemistry Molecular Docking

Copper Complexation for Antifouling Coatings

6-Amino-2-thiouracil forms stable copper complexes that have been specifically formulated into antifouling and anticorrosive paints [1]. This application is not reported for simple 2-thiouracil or 2-aminopyrimidines, which lack the optimal combination of amino and thione donors required for effective metal binding.

Antifouling Complex
Class-level
Copper complexes effective in marine coating formulations
Dual-function ligand for antifouling/anticorrosive research
Reported in paint formulation studies; validate in your coating system
Materials Chemistry Marine Coatings Coordination Chemistry

Application Scenarios


MAO-B Activation in Neurochemistry

Use 6-amino-2-thiouracil as a specific MAO-B activator in vitro to study the enzyme's regulatory mechanisms. Its divergent effect compared to violuric acid [1] makes it an essential control compound for pharmacological profiling of novel MAO-B modulators.

Solid-State Formulation & Crystal Engineering

Leverage the exclusive N—H...O hydrogen-bonding pattern [2] to design predictable pseudopolymorphs and co-crystals. Ideal for pharmaceutical solid-form screening where consistent hydrogen-bonding motifs are required for reproducible dissolution profiles.

A3 Adenosine Receptor Antagonist Development

Employ 6-amino-2-thiouracil as the core scaffold for synthesizing selective A3AR antagonists . The derived chemotype offers a privileged entry point for developing anti-inflammatory and immunomodulatory agents.

Marine Antifouling & Anticorrosive Coatings

Formulate copper complexes of 6-amino-2-thiouracil into marine paints to achieve dual antifouling and anticorrosive protection [3]. This application capitalizes on the compound's unique metal-binding geometry.

Application
Selection Property
Validation Focus
Neurochemistry enzyme modulation studies
MAO-B activation profile
MAO-B pathway-response interpretation
Crystal engineering and solid-form screening
Exclusive N—H...O hydrogen-bonding motif
Pseudopolymorph reproducibility and dissolution
A3 adenosine receptor probe development
Reported scaffold selectivity
Radioligand binding and receptor panel verification
Marine coating formulation research
Copper-binding ligand efficiency
Antifouling and anticorrosive endpoint testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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